molecular formula C16H12F3N5O3S B603237 (2S)-2-PHENYL-2-[(2-{[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)AMINO]ETHANOIC ACID CAS No. 1676109-20-8

(2S)-2-PHENYL-2-[(2-{[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)AMINO]ETHANOIC ACID

Cat. No.: B603237
CAS No.: 1676109-20-8
M. Wt: 411.4g/mol
InChI Key: ZCLBBSJGTCGKOV-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a triazolopyridazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid involves multiple steps, typically starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group is often accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The phenyl group is introduced via standard aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or triazolopyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]propanoic acid: Similar structure but with a propanoic acid group.

    (2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]butanoic acid: Similar structure but with a butanoic acid group.

Uniqueness

The uniqueness of (2S)-2-Phenyl-2-[(2-{[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetyl)amino]ethanoic acid lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1676109-20-8

Molecular Formula

C16H12F3N5O3S

Molecular Weight

411.4g/mol

IUPAC Name

(2S)-2-phenyl-2-[[2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetic acid

InChI

InChI=1S/C16H12F3N5O3S/c17-16(18,19)15-22-21-10-6-7-12(23-24(10)15)28-8-11(25)20-13(14(26)27)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,20,25)(H,26,27)/t13-/m0/s1

InChI Key

ZCLBBSJGTCGKOV-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CSC2=NN3C(=NN=C3C(F)(F)F)C=C2

Origin of Product

United States

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